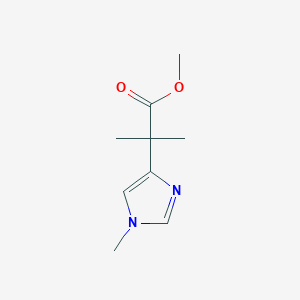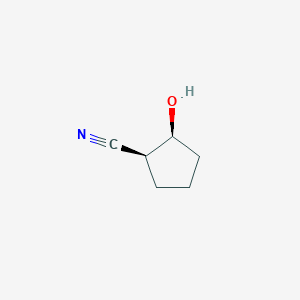![molecular formula C31H33ClN2O5 B15198664 (1R,2S,3R,13S,20S,22R)-3-(2-chloroethyl)-6,7-dimethoxy-19-(2-phenylacetyl)-14-oxa-10,19-diazahexacyclo[11.9.0.02,10.03,20.04,9.017,22]docosa-4,6,8,16-tetraen-11-one](/img/structure/B15198664.png)
(1R,2S,3R,13S,20S,22R)-3-(2-chloroethyl)-6,7-dimethoxy-19-(2-phenylacetyl)-14-oxa-10,19-diazahexacyclo[11.9.0.02,10.03,20.04,9.017,22]docosa-4,6,8,16-tetraen-11-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (1R,2S,3R,13S,20S,22R)-3-(2-chloroethyl)-6,7-dimethoxy-19-(2-phenylacetyl)-14-oxa-10,19-diazahexacyclo[11.9.0.02,10.03,20.04,9.017,22]docosa-4,6,8,16-tetraen-11-one is a complex organic molecule with a unique structure. It features multiple rings and functional groups, making it a subject of interest in various fields of scientific research. This compound’s intricate architecture allows it to participate in diverse chemical reactions and exhibit significant biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,3R,13S,20S,22R)-3-(2-chloroethyl)-6,7-dimethoxy-19-(2-phenylacetyl)-14-oxa-10,19-diazahexacyclo[11.9.0.02,10.03,20.04,9.017,22]docosa-4,6,8,16-tetraen-11-one involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core hexacyclic structure, followed by the introduction of the chloroethyl, dimethoxy, and phenylacetyl groups. Each step must be carefully controlled to ensure the correct stereochemistry and functional group placement.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and the development of efficient purification methods to isolate the desired product.
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its functional groups.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, often used to modify the compound’s reactivity.
Substitution: Replacement of one functional group with another, which can be used to introduce new properties or functionalities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions could introduce new functional groups like halides or amines.
科学研究应用
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model for understanding complex organic reactions and developing new synthetic methodologies.
Biology
Biologically, this compound may interact with various enzymes and receptors, making it a potential candidate for drug development. Its ability to modulate biological pathways could be harnessed for therapeutic purposes.
Medicine
In medicine, the compound’s potential as a drug candidate is explored. Its interactions with molecular targets could lead to the development of new treatments for diseases.
Industry
Industrially, this compound could be used in the synthesis of advanced materials or as a catalyst in chemical processes. Its unique properties make it valuable for various applications.
作用机制
The mechanism by which this compound exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can alter the activity of these targets, leading to changes in cellular processes. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
相似化合物的比较
Similar Compounds
Allylamine: An organic compound with a simpler structure but similar functional groups.
2,2’-Bipyridyl: A bidentate ligand used in coordination chemistry, sharing some structural features with the compound .
Uniqueness
What sets (1R,2S,3R,13S,20S,22R)-3-(2-chloroethyl)-6,7-dimethoxy-19-(2-phenylacetyl)-14-oxa-10,19-diazahexacyclo[11.9.0.02,10.03,20.04,9.017,22]docosa-4,6,8,16-tetraen-11-one apart is its complex hexacyclic structure and the presence of multiple functional groups. This complexity allows it to participate in a wider range of reactions and exhibit more diverse biological activities compared to simpler compounds like allylamine and 2,2’-bipyridyl .
属性
分子式 |
C31H33ClN2O5 |
|---|---|
分子量 |
549.1 g/mol |
IUPAC 名称 |
(1R,2S,3R,13S,20S,22R)-3-(2-chloroethyl)-6,7-dimethoxy-19-(2-phenylacetyl)-14-oxa-10,19-diazahexacyclo[11.9.0.02,10.03,20.04,9.017,22]docosa-4,6,8,16-tetraen-11-one |
InChI |
InChI=1S/C31H33ClN2O5/c1-37-23-14-21-22(15-24(23)38-2)34-28(36)16-25-29-20-13-26(31(21,9-10-32)30(29)34)33(17-19(20)8-11-39-25)27(35)12-18-6-4-3-5-7-18/h3-8,14-15,20,25-26,29-30H,9-13,16-17H2,1-2H3/t20-,25-,26-,29-,30-,31+/m0/s1 |
InChI 键 |
HSQGPMQTEPQWGD-CQEFNERMSA-N |
手性 SMILES |
COC1=C(C=C2C(=C1)[C@@]3([C@@H]4C[C@@H]5[C@@H]6[C@@H]3N2C(=O)C[C@@H]6OCC=C5CN4C(=O)CC7=CC=CC=C7)CCCl)OC |
规范 SMILES |
COC1=C(C=C2C(=C1)C3(C4CC5C6C3N2C(=O)CC6OCC=C5CN4C(=O)CC7=CC=CC=C7)CCCl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Iodo-2',4',6'-triisopropyl-6-methyl-[1,1'-biphenyl]-3-ol](/img/structure/B15198583.png)

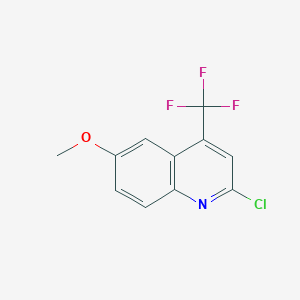
![N-(4'-Cyano[1,1'-biphenyl]-2-yl)acetamide](/img/structure/B15198601.png)
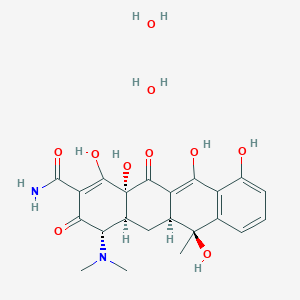
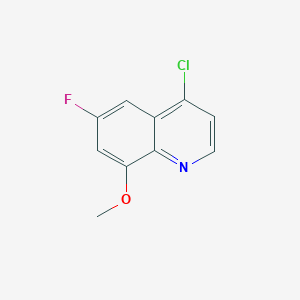
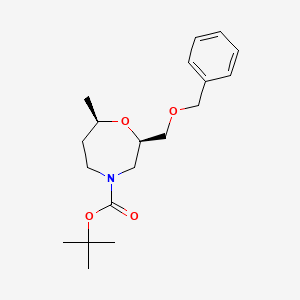
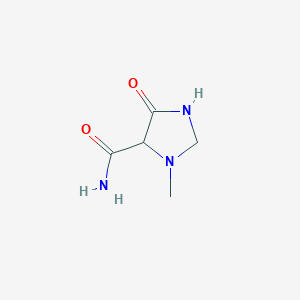
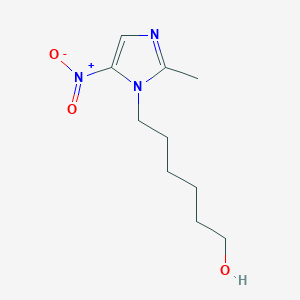
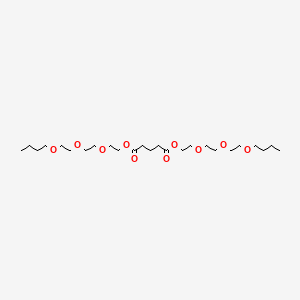
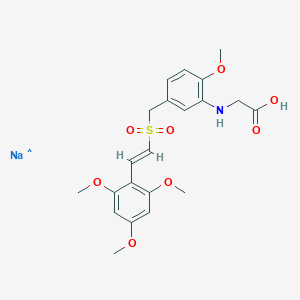
![3,3'-Bis(2,4,6-tri-tert-butylphenyl)-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B15198649.png)
